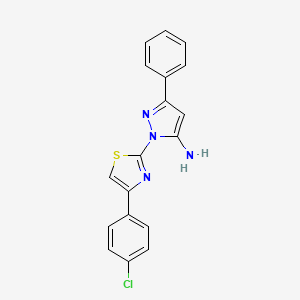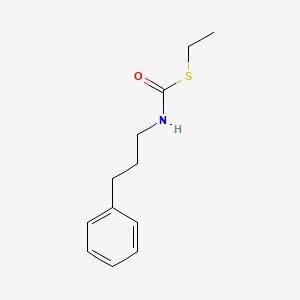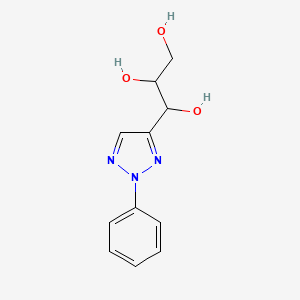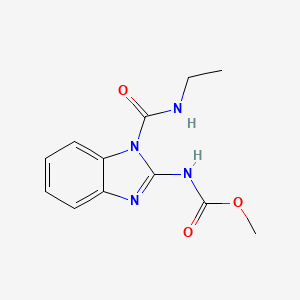
1H-Pyrazol-5-amine, 1-(4-(4-chlorophenyl)-2-thiazolyl)-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazol-5-amine, 1-(4-(4-chlorophenyl)-2-thiazolyl)-3-phenyl- is a complex organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring, a thiazole ring, and a chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazol-5-amine, 1-(4-(4-chlorophenyl)-2-thiazolyl)-3-phenyl- typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-(4-chlorophenyl)-2-thiazolylhydrazine. This intermediate is then reacted with phenylhydrazine and acetylacetone to yield the final product. The reaction conditions often involve refluxing in ethanol or another suitable solvent, with the use of catalysts such as acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrazol-5-amine, 1-(4-(4-chlorophenyl)-2-thiazolyl)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted pyrazoles.
Applications De Recherche Scientifique
1H-Pyrazol-5-amine, 1-(4-(4-chlorophenyl)-2-thiazolyl)-3-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of dyes and pigments due to its stable chemical structure.
Mécanisme D'action
The mechanism of action of 1H-Pyrazol-5-amine, 1-(4-(4-chlorophenyl)-2-thiazolyl)-3-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine
- 4-(4-Chlorophenyl)-1H-pyrazol-5-amine
- 1,4-Bis(4-chlorophenyl)-1H-pyrazol-5-amine
Uniqueness
1H-Pyrazol-5-amine, 1-(4-(4-chlorophenyl)-2-thiazolyl)-3-phenyl- is unique due to the presence of both a thiazole and a pyrazole ring in its structure. This dual-ring system imparts distinct chemical properties, making it more versatile in various chemical reactions and applications compared to its analogs .
Propriétés
Numéro CAS |
74101-18-1 |
|---|---|
Formule moléculaire |
C18H13ClN4S |
Poids moléculaire |
352.8 g/mol |
Nom IUPAC |
2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-phenylpyrazol-3-amine |
InChI |
InChI=1S/C18H13ClN4S/c19-14-8-6-13(7-9-14)16-11-24-18(21-16)23-17(20)10-15(22-23)12-4-2-1-3-5-12/h1-11H,20H2 |
Clé InChI |
YNBACVPURPXVHI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN(C(=C2)N)C3=NC(=CS3)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(2-Bromoanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14167650.png)

![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-[(dimethylamino)methyl]-, 1,1-dimethylethyl ester](/img/structure/B14167668.png)
![4-[4-(Phenylamino)phthalazin-1-yl]phenol](/img/structure/B14167673.png)

![4-[[2-(Furan-2-yl)-4-oxo-1,2-dihydroquinazolin-3-yl]amino]-4-oxobutanoic acid](/img/structure/B14167695.png)

![Ethyl 4-[benzyl(methyl)amino]-6-methylquinoline-3-carboxylate](/img/structure/B14167707.png)
![4-Chloro-2-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-A]pyrazine](/img/structure/B14167715.png)

![1-Propanesulfonic acid, 3,3'-[2-butyne-1,4-diylbis(oxy)]bis[2-hydroxy-](/img/structure/B14167723.png)



